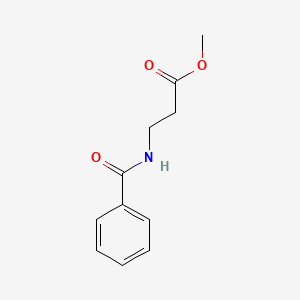

N-Benzoyl-beta-alanine Methyl Ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNKCALONWEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283546 | |

| Record name | N-Benzoyl-beta-alanine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89928-06-3 | |

| Record name | 89928-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-beta-alanine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-BETA-ALANINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N-Benzoyl-beta-alanine Methyl Ester

An In-depth Technical Guide to the Synthesis of N-Benzoyl-β-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing N-Benzoyl-β-alanine Methyl Ester, a valuable building block in medicinal chemistry and organic synthesis. We will delve into the core chemical principles, present detailed, field-tested experimental protocols, and offer insights into the causality behind experimental choices. This document is designed to be a self-validating resource, grounded in authoritative references, to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Benzoyl-β-alanine Methyl Ester

N-Benzoyl-β-alanine methyl ester and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the β-amino acid scaffold offers unique conformational properties to peptides and small molecules, influencing their biological activity and metabolic stability. The N-benzoyl group can serve as a protecting group or as a key pharmacophoric element. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community.

Strategic Approaches to Synthesis

The synthesis of N-Benzoyl-β-alanine Methyl Ester can be approached through two primary retrosynthetic pathways, each with its own set of advantages and considerations.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for N-Benzoyl-β-alanine Methyl Ester.

This guide will detail two primary forward synthetic strategies:

-

Strategy 1: Esterification of β-alanine followed by N-benzoylation.

-

Strategy 2: N-benzoylation of β-alanine followed by esterification.

A third, more direct approach involving peptide coupling reagents will also be discussed.

Strategy 1: Esterification Followed by N-Benzoylation

This is a classic and robust approach that begins with the protection of the carboxylic acid functionality, followed by the acylation of the amine.

Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride

The initial step involves the conversion of β-alanine to its corresponding methyl ester. The most common method is the Fischer-Speier esterification, where the amino acid is heated in methanol in the presence of an acid catalyst. Thionyl chloride or acetyl chloride are often used as they react with methanol to generate anhydrous HCl in situ, driving the reaction to completion.[1]

Diagram 2: Fischer-Speier Esterification Workflow

Caption: Workflow for the synthesis of β-Alanine Methyl Ester Hydrochloride.

Experimental Protocol: Synthesis of β-Alanine Methyl Ester Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend β-alanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature overnight.[2] The reaction progress can be monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure to obtain the crude β-alanine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: N-Benzoylation of β-Alanine Methyl Ester

The N-benzoylation can be achieved using several methods. The Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base, is a common and effective method.

Table 1: Reagents and Conditions for N-Benzoylation

| Reagent | Base | Solvent | Temperature |

| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT |

| Benzoyl Chloride | Aqueous NaOH | Biphasic (e.g., DCM/water) | RT |

| Benzoic Anhydride | Pyridine | Dichloromethane (DCM) | RT |

Experimental Protocol: N-Benzoylation via Schotten-Baumann Reaction

-

Neutralization: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 30 minutes.[3]

-

Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Strategy 2: N-Benzoylation Followed by Esterification

This alternative strategy first protects the amino group, which can sometimes be advantageous depending on the overall synthetic scheme.

Step 1: Synthesis of N-Benzoyl-β-alanine

The N-benzoylation of β-alanine can be readily achieved using benzoyl chloride or benzoic anhydride under basic conditions.

Experimental Protocol: Synthesis of N-Benzoyl-β-alanine

-

Reaction Setup: Dissolve β-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Acylation: Cool the solution to 0-5 °C and add benzoyl chloride (1.1 eq) dropwise while vigorously stirring.

-

Reaction: Continue stirring at low temperature for 1-2 hours.

-

Work-up: Acidify the reaction mixture with concentrated HCl to precipitate the N-benzoyl-β-alanine.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Step 2: Esterification of N-Benzoyl-β-alanine

The esterification of the N-protected amino acid can be carried out using similar methods as described in Strategy 1, such as Fischer-Speier esterification.

Experimental Protocol: Esterification of N-Benzoyl-β-alanine

-

Reaction Setup: Dissolve N-benzoyl-β-alanine (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4]

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Direct Synthesis via Peptide Coupling Reagents

A more convergent and often milder approach involves the direct coupling of β-alanine methyl ester with benzoic acid using a peptide coupling reagent. This method avoids the need to handle acyl chlorides and can often be performed as a one-pot procedure starting from β-alanine.

Diagram 3: Peptide Coupling Workflow

Caption: Workflow for the direct synthesis using peptide coupling agents.

Experimental Protocol: Synthesis using EDAC Coupling

-

Ester Formation (in situ): Prepare β-alanine methyl ester hydrochloride as described in Strategy 1, Step 1. After solvent evaporation, use the crude product directly.

-

Coupling Reaction: Dissolve the crude β-alanine methyl ester hydrochloride (1.0 eq), benzoic acid (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.[2][5]

-

Reagent Addition: Add triethylamine (2.0 eq) to neutralize the hydrochloride salt. Then, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 eq).[2]

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Wash the reaction mixture with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Purify the crude product by column chromatography.

Table 2: Comparison of Synthetic Strategies

| Strategy | Pros | Cons |

| 1: Esterification then N-Benzoylation | Robust, well-established methods. | Two distinct synthetic steps. |

| 2: N-Benzoylation then Esterification | Can be advantageous for certain substrates. | May require purification of the intermediate N-benzoyl-β-alanine. |

| 3: Direct Peptide Coupling | Milder reaction conditions, often higher yields, one-pot potential. | Coupling reagents can be expensive. |

Conclusion

The synthesis of N-Benzoyl-β-alanine Methyl Ester can be accomplished through several reliable methods. The choice of strategy will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. For laboratory-scale synthesis, the direct peptide coupling method often offers a convenient and efficient route. For larger-scale preparations, the more traditional two-step approaches may be more cost-effective. The protocols provided in this guide are based on established literature procedures and offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

N-Benzoyl-beta-alanine Methyl Ester chemical properties and structure

An In-Depth Technical Guide to N-Benzoyl-beta-alanine Methyl Ester: Synthesis, Properties, and Applications

Executive Summary

This compound is a specialized chemical intermediate of significant interest in pharmaceutical and chemical research. As a derivative of β-alanine, a naturally occurring beta-amino acid, this compound serves as a versatile building block for the synthesis of more complex molecules, including peptidomimetics and drug candidates. Its structure, which combines a protected carboxylic acid (methyl ester) and a protected amino group (benzoyl amide), allows for selective chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its primary applications for professionals in drug development and organic synthesis.

Molecular Structure and Chemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties. This compound possesses a unique architecture that dictates its reactivity and potential applications.

The molecule is built upon a β-alanine backbone. Unlike alpha-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group, in β-alanine the amino group is on the third carbon. This structural distinction is critical, as it imparts different conformational properties and resistance to enzymatic degradation when incorporated into peptide-like structures. The amino group is acylated with a benzoyl group, rendering it a stable amide, while the carboxylic acid is protected as a methyl ester.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties is provided below. While experimentally determined data for this specific compound is sparse in public literature, many properties can be reliably calculated or inferred from related structures.

| Property | Value | Source |

| IUPAC Name | Methyl 3-(benzamido)propanoate | - |

| CAS Number | 89928-06-3 | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| LogP (Octanol/Water) | 1.30 (Predicted) | ChemDraw |

| Boiling Point | ~356.5 °C at 760 mmHg (Predicted) | ChemDraw |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Limited solubility in water. | Inferred |

Synthesis and Purification

The synthesis of this compound is a well-established, two-step process that is accessible in a standard organic chemistry laboratory. The strategy involves first protecting the carboxylic acid of β-alanine via esterification, followed by the acylation of the primary amine.

Causality in Experimental Design:

-

Step 1: Fischer Esterification. The carboxylic acid is the more reactive functional group under acidic conditions. By converting it to a methyl ester first, we protect it and prevent it from reacting in the subsequent acylation step. Using methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid, is a classic, cost-effective method known as Fischer esterification.[1]

-

Step 2: N-Benzoylation (Schotten-Baumann Reaction). With the carboxyl group protected, the primary amine is now the target nucleophile. It can be acylated using benzoyl chloride in the presence of a base (like triethylamine or aqueous NaOH). The base is crucial to neutralize the HCl byproduct, driving the reaction to completion. This method provides a high yield of the desired N-benzoyl product. An alternative involves using a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) to form the amide bond between the amine and benzoic acid.[2][3]

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride [1]

-

Reaction Setup: Suspend β-alanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of β-alanine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirred suspension.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. The resulting crude product, β-alanine methyl ester sulfate, can be carried forward or isolated. To obtain the hydrochloride salt, the crude ester can be carefully neutralized and then treated with HCl in an appropriate solvent like ether or ethyl acetate, followed by isolation of the precipitated solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate or by recrystallization from a suitable solvent like ethyl acetate/hexane.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques. The following data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, 2H, ortho-protons on benzoyl ring), δ ~7.5-7.4 (m, 3H, meta/para-protons on benzoyl ring), δ ~6.8 (br s, 1H, NH), δ ~3.7 (s, 3H, OCH₃), δ ~3.6 (q, 2H, CH₂ adjacent to N), δ ~2.6 (t, 2H, CH₂ adjacent to C=O). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, ester), δ ~167 (C=O, amide), δ ~134 (quaternary C on benzoyl ring), δ ~131, 128, 127 (CH carbons on benzoyl ring), δ ~51 (OCH₃), δ ~36 (CH₂ adjacent to N), δ ~34 (CH₂ adjacent to C=O). |

| IR Spectroscopy (ATR) | ~3300 cm⁻¹ (N-H stretch), ~3000-2800 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II). |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 208.09, [M+Na]⁺ = 230.07 |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate for constructing more elaborate molecules.

-

Peptidomimetic and β-Peptide Synthesis: A primary application is in the synthesis of β-peptides. These are polymers of β-amino acids that can fold into stable secondary structures similar to α-peptides. Due to their non-natural backbone, β-peptides exhibit remarkable resistance to proteolytic degradation, making them attractive candidates for drug development.[1] The N-benzoyl group can be retained as part of the final structure or can be a protecting group that is later removed to allow for further chain elongation.

-

Building Block for Bioactive Molecules: The compound serves as a scaffold. The ester can be hydrolyzed to the free acid and coupled with other amines, or the amide can be modified. This versatility makes it a useful starting material for creating libraries of small molecules for screening in drug discovery programs.

-

Intermediate in Heterocyclic Synthesis: Amino acid derivatives are frequently used as starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are a core component of many pharmaceuticals.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its precursors and functional groups.

-

Health Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[4][5] Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[7]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound is a strategically designed chemical intermediate with significant utility for researchers in medicinal chemistry and organic synthesis. Its straightforward two-step synthesis from inexpensive starting materials makes it readily accessible. The structural combination of a stable amide and a reactive ester on a β-amino acid backbone provides a versatile platform for the development of novel peptidomimetics, drug candidates, and complex molecular architectures. A clear understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. scielo.org.mx [scielo.org.mx]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to N-Benzoyl-β-alanine Methyl Ester: A Versatile Intermediate in Chemical and Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. N-Benzoyl-β-alanine methyl ester, a derivative of the naturally occurring β-amino acid, β-alanine, represents one such pivotal intermediate. This technical guide provides a comprehensive overview of N-Benzoyl-β-alanine methyl ester, detailing its chemical identity, synthesis, and critical applications, with a focus on its role as a synthon in the construction of complex molecular architectures. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers in their pursuit of innovative chemical entities.

Chemical Identity and Physicochemical Properties

CAS Number: 89928-06-3

Synonyms:

-

methyl N-benzoyl-beta-alaninate

-

Methyl 3-benzamidopropanoate

-

β-Alanine, N-benzoyl-, methyl ester

N-Benzoyl-β-alanine methyl ester is a fine chemical that combines the structural features of an aromatic benzoyl group, a flexible β-alanine backbone, and a reactive methyl ester functionality. This unique combination of moieties underpins its utility as a versatile intermediate in a variety of chemical transformations.

Table 1: Physicochemical Properties of N-Benzoyl-β-alanine Methyl Ester

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | - |

| Molecular Weight | 207.23 g/mol | - |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol and acetone. Limited solubility in water. | --INVALID-LINK-- |

Synthesis of N-Benzoyl-β-alanine Methyl Ester: A Methodical Approach

The synthesis of N-Benzoyl-β-alanine methyl ester can be achieved through a reliable and straightforward two-step process, commencing with the esterification of β-alanine followed by N-acylation. The causality behind the choice of reagents and reaction conditions is crucial for ensuring a high yield and purity of the final product.

Step 1: Esterification of β-Alanine to β-Alanine Methyl Ester Hydrochloride

The initial step involves the conversion of the carboxylic acid group of β-alanine into a methyl ester. This is a critical maneuver to protect the carboxylic acid from participating in the subsequent N-acylation reaction. A classic Fischer esterification is the method of choice, employing an excess of methanol as both the solvent and the reactant, with a strong acid catalyst.

Caption: Workflow for the esterification of β-alanine.

Experimental Protocol: Synthesis of β-Alanine Methyl Ester Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend β-alanine (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise. The exothermicity of this addition must be carefully managed.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. The resulting crude β-alanine methyl ester hydrochloride can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system (e.g., methanol/ether) to obtain a pure solid.

Step 2: N-Acylation of β-Alanine Methyl Ester Hydrochloride

With the carboxylic acid group protected as a methyl ester, the free amino group of the β-alanine backbone is now available for acylation. The Schotten-Baumann reaction is a robust and widely used method for this transformation, employing benzoyl chloride as the acylating agent in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Caption: Workflow for the N-acylation of β-alanine methyl ester.

Experimental Protocol: Synthesis of N-Benzoyl-β-alanine Methyl Ester

-

Reaction Setup: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (2.2 eq) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride salt and the HCl produced during the reaction.

-

Acylation: Slowly add benzoyl chloride (1.1 eq) to the stirred solution. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted benzoyl chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure N-Benzoyl-β-alanine methyl ester.[1]

Applications in Drug Discovery and Development

N-Benzoyl-β-alanine methyl ester serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications, making it a key component in the construction of more complex and biologically active molecules.

Intermediate for Bioactive Molecules

The primary application of N-Benzoyl-β-alanine and its derivatives lies in their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] The benzoyl group can be a crucial pharmacophoric element, or it can serve as a protecting group that is later removed or modified. The β-alanine scaffold provides a flexible linker that can be incorporated into larger molecules to optimize their pharmacokinetic and pharmacodynamic properties.

Role in Peptide and Peptidomimetic Synthesis

While not a standard α-amino acid, the β-alanine backbone of this compound is of significant interest in the field of peptidomimetics. Peptides constructed from or containing β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts. N-Benzoyl-β-alanine methyl ester can be utilized as a building block in the synthesis of these modified peptides, which are explored for a range of therapeutic applications. The N-benzoyl group can either be a part of the final peptide structure or be used as a protecting group for the N-terminus during peptide synthesis.

Analytical Characterization

The structural elucidation and purity assessment of N-Benzoyl-β-alanine methyl ester are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data for N-Benzoyl-β-alanine Methyl Ester

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.5-7.4 (m, 3H, Ar-H), ~6.8 (t, 1H, NH), 3.7 (s, 3H, OCH₃), 3.6 (q, 2H, CH₂NH), 2.7 (t, 2H, CH₂CO) |

| ¹³C NMR | δ (ppm): ~173 (C=O, ester), ~167 (C=O, amide), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~52 (OCH₃), ~37 (CH₂NH), ~34 (CH₂CO) |

| Mass Spec (EI) | [M]⁺ at m/z 207. Other fragments may include ions corresponding to the loss of the methoxy group (m/z 176), the benzoyl group (m/z 105), and the methyl ester group (m/z 148). |

Note: The predicted NMR and MS data are based on the chemical structure and data from similar compounds. Actual experimental data should be acquired for confirmation.

Conclusion

N-Benzoyl-β-alanine methyl ester is a strategically important chemical intermediate with significant potential in the fields of organic synthesis and pharmaceutical development. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the creation of complex molecules with desired biological activities. This guide has provided a comprehensive overview of its chemical properties, a detailed and validated protocol for its synthesis, and an exploration of its applications. It is the author's hope that this technical resource will be of great value to researchers and scientists dedicated to advancing the frontiers of chemical and pharmaceutical innovation.

References

An In-depth Technical Guide to the Proposed Mechanism of Action of N-Benzoyl-beta-alanine Methyl Ester

Aimed at researchers, scientists, and drug development professionals, this document provides a detailed exploration of the potential molecular mechanisms underpinning the biological activity of N-Benzoyl-beta-alanine Methyl Ester. This guide is designed to serve as a foundational resource for stimulating further investigation and hypothesis-driven research.

Introduction

This compound is an organic compound featuring a benzoyl group linked to the nitrogen of a beta-alanine methyl ester.[1] While primarily recognized as a versatile intermediate in organic synthesis for the development of more complex molecules and potential pharmaceutical agents, its intrinsic biological activities remain largely unexplored.[1][2] Structurally similar compounds, particularly N-benzoyl amino acid derivatives, have demonstrated notable biological activities, including antifungal and antimicrobial properties.[3][4] This guide synthesizes the available structural information and data from related compounds to propose a plausible, albeit hypothetical, mechanism of action for this compound, focusing on a potential role in disrupting fungal cell wall integrity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for interpreting its potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C11H13NO3 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Proposed Mechanism of Action: Inhibition of Fungal Chitin Synthase

Based on the reported antifungal activity of structurally related N-benzoyl amino esters, a compelling hypothetical mechanism of action for this compound is the inhibition of chitin synthase.[3] Chitin is an essential polysaccharide component of the fungal cell wall, providing structural integrity and resistance to osmotic stress. Its synthesis is a critical process for fungal viability, making the enzymes involved, such as chitin synthase, attractive targets for antifungal drug development.

The proposed mechanism posits that the N-benzoyl moiety of the molecule could facilitate its interaction with the active site of chitin synthase. The structural rigidity and hydrophobicity of the benzoyl group may allow it to bind to a hydrophobic pocket within the enzyme, while the beta-alanine methyl ester portion could interact with other residues, leading to competitive or non-competitive inhibition.

Signaling Pathway Diagram

Caption: Proposed inhibitory action of this compound on the fungal chitin synthesis pathway.

Experimental Validation Protocols

To investigate the proposed mechanism of action, a series of targeted experiments are necessary. The following protocols provide a framework for validating the inhibition of chitin synthase by this compound.

Chitin Synthase Enzyme Assay

Objective: To determine if this compound directly inhibits the activity of chitin synthase in a cell-free system.

Methodology:

-

Enzyme Preparation: Isolate chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae or a pathogenic fungus).

-

Assay Reaction: Set up reaction mixtures containing the purified enzyme, the substrate UDP-N-acetylglucosamine (radiolabeled for detection), and varying concentrations of this compound.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme.

-

Quantification: Measure the incorporation of the radiolabeled substrate into chitin.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro chitin synthase inhibition assay.

Fungal Cell Viability and Cell Wall Integrity Assays

Objective: To assess the effect of this compound on fungal cell growth and cell wall integrity.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the lowest concentration of the compound that inhibits the visible growth of a target fungal strain using broth microdilution methods.

-

Cell Wall Stress Test: Grow the fungal cells in the presence of sub-lethal concentrations of this compound and a cell wall stressing agent (e.g., Calcofluor White or Congo Red).

-

Microscopy: Observe the fungal cells for morphological changes indicative of cell wall defects, such as cell lysis or abnormal budding patterns.

Future Directions and Potential Applications

While the proposed mechanism of action requires rigorous experimental validation, this compound and its derivatives represent a potential starting point for the development of novel antifungal agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and selectivity.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of fungal infections.

-

Target Specificity: Investigating the selectivity of the compound for fungal chitin synthase over mammalian enzymes to assess its potential for safe therapeutic use.

The exploration of beta-alanine derivatives as antimicrobial agents is a promising area of research, and a deeper understanding of their mechanism of action is critical for advancing their development.[4]

References

Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of N-Benzoyl-beta-alanine Methyl Ester

Abstract

N-Benzoyl-beta-alanine Methyl Ester is a synthetic compound belonging to the broader class of N-acyl amino acids (NAAAs), a group of endogenous signaling molecules with diverse physiological roles. While direct research on this specific ester is limited, its structural similarity to known bioactive lipids suggests a rich potential for interaction with various biological targets. This technical guide provides a comprehensive framework for identifying and validating these targets. We will delve into in silico predictive methodologies, outline detailed experimental validation protocols, and discuss the metabolic context, offering a strategic roadmap for researchers in drug discovery and chemical biology. Our approach is grounded in established principles of pharmacology and proteomics, aiming to empower scientific investigation into this promising chemical entity.

Introduction: Situating this compound in the Endocannabinoidome

N-acyl amino acids (NAAAs) are a burgeoning class of lipid signaling molecules, chemically akin to the well-known endocannabinoids, that are increasingly recognized for their therapeutic potential.[1] These molecules, characterized by an amino acid linked to a fatty acid via an amide bond, are integral components of the expanded "endocannabinoidome," a complex signaling system involved in a myriad of physiological processes.[2] this compound, while a synthetic analogue, possesses the core structural motifs of a NAAA. The benzoyl group provides a rigid aromatic feature, while the beta-alanine methyl ester moiety offers flexibility and potential for specific interactions. Understanding the likely biological targets of this compound requires an appreciation of the known pharmacology of related NAAAs, which have been shown to modulate G protein-coupled receptors (GPCRs), ion channels, and transporters.[1]

This guide will first establish a set of high-probability candidate targets for this compound using computational prediction. Subsequently, we will provide detailed, field-proven experimental protocols to validate these predicted interactions. The causality behind each experimental choice will be thoroughly explained, providing a robust framework for rigorous scientific inquiry.

In Silico Target Prediction: A Data-Driven Starting Point

In the absence of direct experimental data, in silico target prediction offers a powerful and cost-effective strategy to generate initial hypotheses.[3] These methods leverage vast databases of known drug-target interactions and chemical structures to predict the most likely protein partners for a novel compound.

For this compound, we utilized the SwissTargetPrediction tool, a well-established open-access platform, to forecast its potential human protein targets. The SMILES string for the closely related N-Benzyl-b-alanine methyl ester (COC(=O)CCNCC1=CC=CC=C1) was adapted to represent this compound (COC(=O)CCNC(=O)c1ccccc1) for this analysis.[4]

The prediction algorithm is based on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.[5] The output from such a tool typically provides a ranked list of potential targets, often categorized by protein class.

Table 1: Predicted Target Classes for this compound

| Target Class | Representative Predicted Targets | Probability* | Rationale for Prioritization |

| G Protein-Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2), GPR55, Prostaglandin E2 Receptor EP2 Subtype | High | Structural similarity to endocannabinoids and other NAAAs known to modulate these receptors. |

| Ion Channels | Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), Voltage-gated Calcium Channels | Moderate | Known modulatory effects of NAAAs on various ion channels involved in pain and inflammation. |

| Enzymes | Fatty Acid Amide Hydrolase (FAAH), Carboxylesterases | High | Potential for metabolic interaction (hydrolysis of amide or ester bond) and possible allosteric modulation. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Moderate | Some NAAAs have been shown to interact with PPARs, which are involved in metabolic regulation. |

*Probability is a qualitative assessment based on the output of predictive algorithms and the known pharmacology of the NAAA class.

This predictive analysis provides a focused set of hypotheses to guide our experimental validation strategy. The following sections will detail the protocols to test these predictions.

Metabolic Stability: The Role of Hydrolases

Before delving into target validation, it is crucial to consider the metabolic fate of this compound. The presence of both an amide and an ester linkage makes it a potential substrate for hydrolytic enzymes, which would impact its bioavailability and duration of action.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of many endogenous fatty acid amides, including the endocannabinoid anandamide.[6][7] Given the N-acyl structure of our compound of interest, FAAH is a prime candidate for its metabolism. FAAH is known to hydrolyze a range of fatty acid amides, and its activity could terminate the signaling of this compound.[8]

Carboxylesterases (CESs)

Human carboxylesterases, particularly hCE1 and hCE2, are major enzymes in drug metabolism, catalyzing the hydrolysis of ester-containing compounds.[9] These enzymes exhibit broad substrate specificity. hCE1 generally prefers substrates with a bulky acyl group and a small alcohol group, while hCE2 has the opposite preference.[10] The methyl ester of N-Benzoyl-beta-alanine makes it a likely substrate for a carboxylesterase, leading to its conversion to the corresponding carboxylic acid.

Understanding the susceptibility of this compound to these enzymes is a critical first step, as it will inform the design of in vitro and in vivo experiments. An initial assessment of metabolic stability using liver microsomes would be a prudent preliminary experiment.

Experimental Target Validation: A Multi-pronged Approach

The following sections provide detailed protocols for validating the predicted targets. The choice of these assays is based on their robustness, reproducibility, and their ability to provide mechanistic insights into the drug-target interaction.

Global Target Engagement: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful, unbiased approach to identify direct binding targets of a small molecule in a complex proteome without requiring chemical modification of the compound.[11][12] The principle is that a protein becomes more resistant to proteolysis upon binding to a small molecule ligand.[13]

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

-

Lysate Preparation:

-

Culture cells of interest (e.g., a human cell line relevant to the predicted targets) to ~80% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Compound Incubation:

-

Dilute the cell lysate to a final concentration of 1 mg/mL.

-

Aliquot the lysate into separate tubes.

-

To the treatment tubes, add this compound to the desired final concentration (a dose-response is recommended, e.g., 1, 10, 100 µM).

-

To the control tubes, add the same volume of vehicle (e.g., DMSO).

-

Incubate at room temperature for 1 hour.

-

-

Protease Digestion:

-

Prepare a fresh stock of protease (e.g., Pronase at 0.1 mg/mL).

-

Add a small volume of the protease solution to each tube (the exact amount should be optimized to achieve partial digestion in the control sample).

-

Incubate at room temperature for a short period (e.g., 10-30 minutes).

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands using Coomassie or silver staining.

-

Identify bands that are present or more intense in the drug-treated lanes compared to the vehicle control.

-

Excise these protected bands from the gel.

-

Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

GPCR Activation: β-Arrestin Recruitment Assay

Many GPCRs, upon activation, recruit β-arrestin proteins, a process that can be monitored to quantify ligand-induced receptor activation.[14] The PathHunter® assay is a widely used platform for this purpose, based on enzyme fragment complementation.[15]

Caption: GPCR β-Arrestin recruitment signaling pathway.

-

Cell Culture:

-

Use a commercially available cell line stably expressing the GPCR of interest (e.g., CB1) tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.

-

Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the compound dilutions to the cells. Include a vehicle control and a known agonist as a positive control.

-

Incubate at 37°C for 90 minutes.

-

-

Signal Detection:

-

Prepare the detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Ion Channel Modulation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function and modulation by small molecules.[16][17] It allows for the direct measurement of ion currents through the channels in real-time.[18]

Caption: Whole-cell patch-clamp experimental setup.

-

Cell Preparation:

-

Use a cell line expressing the ion channel of interest (e.g., TRPV1) or primary neurons.

-

Plate the cells on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Pull a glass micropipette and fill it with an intracellular solution.

-

Mount the pipette on the micromanipulator.

-

-

Obtaining a Recording:

-

Approach a cell with the micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application and Data Acquisition:

-

Record baseline channel activity.

-

Apply a known agonist of the channel to elicit a current.

-

Apply this compound at various concentrations and observe its effect on the baseline and agonist-evoked currents.

-

Wash out the compound to check for reversibility.

-

Record and analyze the current traces to determine the effect of the compound (e.g., inhibition, potentiation, or direct activation).

-

Conclusion: Towards a Comprehensive Target Profile

The identification of biological targets for novel compounds is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with in silico prediction, followed by rigorous experimental validation, is paramount. This guide has provided a strategic framework and detailed methodologies to achieve this. By investigating its interactions with predicted targets such as GPCRs and ion channels, and considering its metabolic stability in the presence of hydrolases, researchers can build a comprehensive pharmacological profile of this intriguing molecule. The integration of computational and experimental techniques, as outlined here, represents a robust and efficient pathway to unlocking the therapeutic potential of this compound and other novel chemical entities.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Benzyl-b-alanine methyl ester 95% | CAS: 23574-01-8 | AChemBlock [achemblock.com]

- 5. youtube.com [youtube.com]

- 6. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

An In-depth Technical Guide to N-Benzoyl-β-alanine Methyl Ester: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-β-alanine methyl ester, with the chemical formula C₁₁H₁₃NO₃, is a derivative of the naturally occurring β-amino acid, β-alanine.[1] This compound, also known as methyl 3-(benzamido)propanoate, holds significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a benzoyl group attached to the nitrogen of the β-alanine backbone and a methyl ester at the carboxyl terminus, provides a scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its synthesis, detailed spectroscopic characterization, and a discussion of its potential biological activities and applications based on existing literature for closely related analogues.

Chemical and Physical Properties

N-Benzoyl-β-alanine methyl ester is typically a white to off-white solid. It is generally soluble in organic solvents such as methanol, ethanol, and dichloromethane.

| Property | Value |

| CAS Number | 89928-06-3 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Synthesis of N-Benzoyl-β-alanine Methyl Ester

The synthesis of N-Benzoyl-β-alanine methyl ester can be achieved through a variety of methods common in peptide and medicinal chemistry. A prevalent and efficient approach involves the N-acylation of β-alanine methyl ester hydrochloride with benzoyl chloride.

Experimental Protocol: Synthesis via N-acylation

This protocol is based on established methods for the N-benzoylation of amino acid esters.[2]

Materials:

-

β-Alanine methyl ester hydrochloride

-

Benzoyl chloride

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend β-alanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane.

-

Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine in situ.

-

Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-Benzoyl-β-alanine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the β-alanine backbone, and the methyl protons of the ester.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | 7.7-7.9 | Doublet |

| Aromatic (meta, para) | 7.3-7.5 | Multiplet |

| -NH- | 6.5-7.0 | Broad Triplet |

| -CH₂- (adjacent to NH) | ~3.6 | Quartet |

| -CH₂- (adjacent to C=O) | ~2.6 | Triplet |

| -OCH₃ | ~3.7 | Singlet |

Predicted spectrum in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173 |

| C=O (amide) | ~167 |

| Aromatic (quaternary) | ~134 |

| Aromatic (CH) | 127-132 |

| -OCH₃ | ~52 |

| -CH₂- (adjacent to NH) | ~35 |

| -CH₂- (adjacent to C=O) | ~34 |

Predicted spectrum in CDCl₃.[3][4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amide and ester functional groups.[8][9][10][11][12]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Amide N-H stretching |

| C-H Stretch (aromatic) | 3000-3100 | Aromatic C-H stretching |

| C-H Stretch (aliphatic) | 2850-3000 | Aliphatic C-H stretching |

| C=O Stretch (ester) | ~1735 | Ester carbonyl stretching |

| C=O Stretch (amide I) | ~1650 | Amide carbonyl stretching |

| N-H Bend (amide II) | ~1540 | Amide N-H bending |

| C-O Stretch (ester) | 1100-1300 | Ester C-O stretching |

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[13][14][15][16][17]

Predicted Fragmentation Pathway:

Potential Applications and Biological Activity

While specific biological activities for N-Benzoyl-β-alanine methyl ester are not extensively documented, the broader class of N-benzoyl-β-alanine derivatives and N-benzoylamino esters has shown promise in several therapeutic areas.

-

Pharmaceutical Intermediates: N-Benzoyl-β-alanine and its esters are valuable intermediates in the synthesis of more complex pharmaceutical agents.[1] Their bifunctional nature allows for further chemical modifications at both the N-terminus and the C-terminus.

-

Antifungal Activity: Studies on a series of N-benzoylamino esters have demonstrated their potential as antifungal agents against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[2] This suggests that N-Benzoyl-β-alanine methyl ester could be a lead compound for the development of novel antifungal drugs.

-

Anti-inflammatory and Nephroprotective Effects: Research on N-benzoyl-beta-alanine has indicated its potential as a nephroprotective drug.[18] Additionally, derivatives of N-(2-benzoylphenyl)alanine have been synthesized and evaluated for their anti-inflammatory activity.[19] These findings suggest that the N-benzoyl-β-alanine scaffold may be a promising starting point for the development of new anti-inflammatory and kidney-protective agents.

-

Peptide Synthesis: As a modified amino acid ester, this compound can be a building block in the synthesis of peptidomimetics and other peptide-based therapeutics.

Conclusion

N-Benzoyl-β-alanine methyl ester is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile structure make it an attractive starting material for the development of novel compounds with a range of biological activities. Further investigation into its specific pharmacological properties is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. hmdb.ca [hmdb.ca]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzoic acid, methyl ester [webbook.nist.gov]

- 10. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. uni-saarland.de [uni-saarland.de]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. The effects of N-benzoyl-beta-alanine, a new nephroprotective drug, on the distribution and renal excretion of enprofylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzoyl-beta-alanine Methyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Chemical Synthesis

N-Benzoyl-beta-alanine methyl ester, identified by its CAS number 89928-06-3, is an organic compound featuring a benzoyl group attached to the nitrogen of a β-alanine backbone, with a methyl ester at the carboxyl end.[1] This molecule, while not as extensively documented as some of its alpha-amino acid counterparts, holds a significant position as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure offers a unique combination of functionalities: a protected amine, an ester group amenable to further modification, and a flexible three-carbon spacer. This guide provides a comprehensive overview of its synthesis, chemical properties, and known applications, offering a technical resource for researchers in drug discovery and chemical development.

The Historical Context of β-Amino Acid Derivatives

While the specific discovery of this compound is not well-documented in readily available historical records, its emergence can be understood within the broader context of the scientific community's growing interest in β-amino acids and their derivatives. β-Alanine, the parent amino acid, is the only naturally occurring beta-amino acid.[2] Its industrial synthesis is well-established, often involving the reaction of ammonia with β-propiolactone.[3]

The exploration of modifying β-alanine, such as through N-acylation and esterification, is a logical progression in the field of medicinal chemistry. Such modifications are crucial for altering a molecule's physicochemical properties, including lipophilicity, stability, and ability to cross biological membranes. The benzoyl group, in particular, is a common protecting group for amines and can also contribute to the pharmacological activity of a molecule. The methyl ester provides a readily hydrolyzable or transesterifiable handle for further synthetic transformations, including peptide synthesis.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the N-acylation and esterification of amino acids. A general and widely applicable method involves a two-step process: the esterification of β-alanine followed by the N-benzoylation of the resulting β-alanine methyl ester.

Experimental Protocol: A Generalizable Synthesis

A common route to synthesize N-benzoyl amino esters involves the initial formation of the amino acid methyl ester, followed by acylation.[4]

Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride

A straightforward and widely used method for the synthesis of β-alanine methyl ester hydrochloride is the Fischer esterification of β-alanine.[5] This acid-catalyzed reaction involves treating β-alanine with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.

-

Reagents: β-Alanine, Methanol, Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend β-alanine in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The resulting crude ester salt can be purified by recrystallization.

-

Step 2: N-Benzoylation of β-Alanine Methyl Ester

The resulting β-alanine methyl ester can then be N-benzoylated using benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Reagents: β-Alanine Methyl Ester Hydrochloride, Benzoyl Chloride, a suitable base (e.g., triethylamine or sodium hydroxide), and an appropriate solvent (e.g., dichloromethane or water).

-

Procedure (Schotten-Baumann Reaction Conditions):

-

Dissolve β-alanine methyl ester hydrochloride in a suitable solvent.

-

Add a base to neutralize the hydrochloride and free the amine.

-

Slowly add benzoyl chloride to the stirred solution, often at a reduced temperature.

-

Allow the reaction to proceed to completion.

-

The product can then be isolated through extraction and purified by column chromatography or recrystallization.

-

A study on the synthesis of various 3-benzamido propionic acid derivatives utilized a Schotten-Baumann reaction to form the N-benzoyl group on β-alanine, which was then esterified.[6]

Visualizing the Synthesis Workflow

Caption: General synthetic workflow for this compound.

Physicochemical Properties

This compound is typically a white to off-white solid. It is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 89928-06-3 | [1][7][8][9] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][8] |

| Molecular Weight | 207.23 g/mol | [8] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | [1] |

Applications in Research and Development

The utility of this compound lies in its bifunctional nature, making it a valuable starting material for the synthesis of more complex molecules.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the benzamido and methyl ester groups allows for its incorporation into larger molecules with potential biological activity. While specific drug molecules derived directly from this compound are not widely publicized, its structural motifs are present in various bioactive compounds. The N-benzoyl group can participate in hydrogen bonding and hydrophobic interactions with biological targets, and the β-amino acid backbone provides a scaffold that is often more resistant to enzymatic degradation than its α-amino acid counterpart.

Role in Organic Synthesis

As an intermediate, this compound can undergo a variety of chemical transformations:

-

Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with other molecules.

-

Amide formation by reacting the ester with amines.

-

Reduction of the ester to an alcohol.

These transformations allow for the construction of more complex molecular architectures.

Potential as a Building Block in Drug Discovery

The β-amino acid scaffold is of significant interest in the development of peptidomimetics. Peptides composed of β-amino acids (β-peptides) can form stable secondary structures and often exhibit enhanced resistance to proteolysis, a major hurdle in the development of peptide-based drugs. This compound can serve as a precursor for the synthesis of such β-peptides.

Caption: Potential role of this compound in drug discovery.

Conclusion

This compound is a valuable, albeit not widely publicized, chemical entity. Its synthesis is achievable through standard organic chemistry techniques, and its structure presents a platform for the development of more complex molecules. While a detailed historical account of its discovery is not readily apparent, its utility is evident from its role as an intermediate in synthetic and medicinal chemistry. For researchers and drug development professionals, this compound represents a versatile building block with the potential to contribute to the creation of novel therapeutics and other functional molecules. Further research into its biological activities and applications is warranted to fully elucidate its potential.

References

- 1. CAS 89928-06-3: methyl N-benzoyl-beta-alaninate [cymitquimica.com]

- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Alanine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. chemical-label.com [chemical-label.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Topic: N-Benzoyl-beta-alanine Methyl Ester Solubility in Various Research Solvents

An In-Depth Technical Guide

Introduction

N-Benzoyl-beta-alanine Methyl Ester (CAS: 89928-06-3) is a compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of β-alanine, it serves as a versatile building block for the synthesis of more complex molecules, including peptide analogs and other potential therapeutic agents. The successful application of this compound in any experimental or developmental workflow—be it in reaction chemistry, formulation, or biological screening—is fundamentally dependent on a thorough understanding of its solubility characteristics.

This technical guide moves beyond a simple recitation of data. Instead, it provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is designed to empower researchers to generate reliable, application-specific solubility data, ensuring the integrity and success of their scientific endeavors.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1] An analysis of the structure of this compound allows us to make educated predictions about its behavior in different classes of research solvents.

Molecular Structure Analysis:

-

Benzoyl Group (C₆H₅CO-): The aromatic phenyl ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Amide Linkage (-CONH-): This is a highly polar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It will strongly favor interactions with polar protic and aprotic solvents.

-

Aliphatic Ethyl Spacer (-CH₂CH₂-): This portion of the molecule is nonpolar.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Based on this hybrid structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can be maximized. Its solubility in water is likely to be limited due to the nonpolar benzoyl and aliphatic components.[2] Conversely, in purely nonpolar solvents like hexane, solubility is expected to be poor.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate and reliable data. The following protocols are presented to guide the researcher in generating both qualitative and quantitative solubility profiles.

Protocol for Qualitative Solubility Assessment

This rapid assessment method is used to classify the compound as soluble, partially soluble, or insoluble in a range of solvents, providing a quick overview of its general behavior.[3][4]

Methodology:

-

Preparation: Dispense 1 mL of the selected test solvent into a clear glass vial (e.g., 4 mL vial).

-

Analyte Addition: Add approximately 5-10 mg of this compound to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Record: Log the observation for each solvent tested.

Caption: A decision-tree workflow for the rapid qualitative assessment of solubility.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., add 20 mg to 1 mL of solvent) to create a slurry. The presence of undissolved solid is critical.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let the undissolved solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with a suitable solvent (in which the compound is freely soluble) to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[5]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: The experimental workflow for determining thermodynamic equilibrium solubility.

Data Presentation

Quantitative solubility data should be presented clearly for comparative analysis. Researchers should use the protocols above to populate a table similar to the one below with their own experimental findings.

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | [Insert Experimental Data] | |